2-Cyclopropoxy-5-iodopyridine

Catalog No.
S8336589
CAS No.
2089310-96-1
M.F
C8H8INO
M. Wt
261.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropoxy-5-iodopyridine

CAS Number

2089310-96-1

Product Name

2-Cyclopropoxy-5-iodopyridine

IUPAC Name

2-cyclopropyloxy-5-iodopyridine

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

InChI

InChI=1S/C8H8INO/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

OXFOZWJRTJUWKU-UHFFFAOYSA-N

SMILES

C1CC1OC2=NC=C(C=C2)I

Canonical SMILES

C1CC1OC2=NC=C(C=C2)I

2-Cyclopropoxy-5-iodopyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropoxy group at the second position and an iodine atom at the fifth position. Its molecular formula is C8H8INOC_8H_8INO, and it has a molecular weight of approximately 233.06 g/mol. The unique structure of this compound imparts specific chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

Due to the presence of reactive functional groups:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This allows for the synthesis of a variety of derivatives.
  • Oxidation and Reduction Reactions: The cyclopropoxy group can potentially be oxidized to yield other functional groups, while reduction reactions may convert iodine to hydrogen.
  • Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with other organic moieties.

Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions.

The synthesis of 2-Cyclopropoxy-5-iodopyridine typically involves several steps:

  • Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives.
  • Introduction of the Cyclopropoxy Group: This can be achieved through nucleophilic substitution or other methods that allow for cyclopropyl group incorporation.
  • Iodination: The introduction of iodine at the fifth position can be performed using iodine or iodinating agents like potassium iodide in the presence of oxidizing agents.

These synthetic routes may vary based on the availability of starting materials and desired yields.

2-Cyclopropoxy-5-iodopyridine finds applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: Its unique properties may be exploited in developing new materials or coatings.
  • Organic Synthesis: It acts as a versatile building block for constructing complex organic molecules.

Interaction studies involving 2-Cyclopropoxy-5-iodopyridine could focus on its reactivity with biological targets or other chemical entities. Such studies are crucial for understanding its potential therapeutic effects or toxicological profiles. Investigating its binding affinity with enzymes or receptors can provide insights into its utility as a drug candidate.

Several compounds share structural similarities with 2-Cyclopropoxy-5-iodopyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-Cyclopropyl-5-iodopyridineCyclopropyl group at position 2Lacks the cyclopropoxy moiety; different reactivity
2-Fluoro-5-iodopyridineFluorine at position 2Different halogen; alters electronic properties
2-Cyclohexyl-5-iodopyridineCyclohexyl group at position 2Larger ring structure; affects steric hindrance
2-Methoxy-5-iodopyridineMethoxy group at position 2Ether functionality; different reactivity profile

The presence of the cyclopropoxy group in 2-Cyclopropoxy-5-iodopyridine distinguishes it from these analogs, potentially influencing its reactivity and biological interactions uniquely compared to other halogenated pyridines.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

260.96506 g/mol

Monoisotopic Mass

260.96506 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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